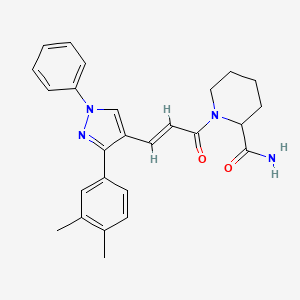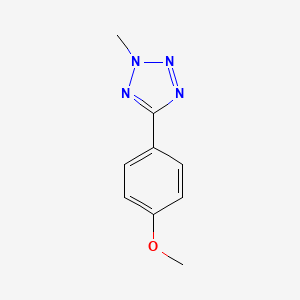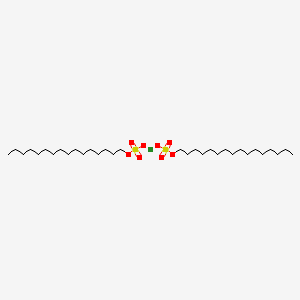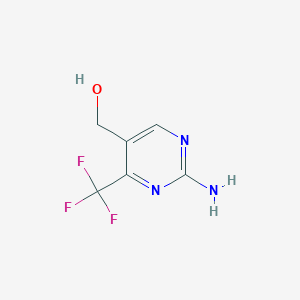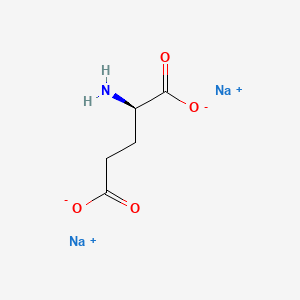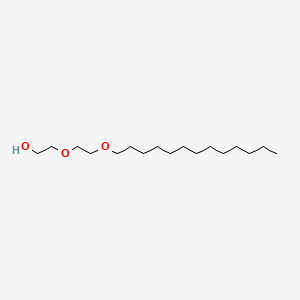
Ethanol, 2-(2-(tridecyloxy)ethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Tridecoxyethoxy)ethanol is an organic compound with the molecular formula C17H36O3. It is a type of diethylene glycol ether, specifically a diethylene glycol monotridecyl ether. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Tridecoxyethoxy)ethanol can be synthesized through the reaction of tridecyl alcohol with ethylene oxide. The reaction typically involves the following steps:
Alkoxylation: Tridecyl alcohol is reacted with ethylene oxide in the presence of a catalyst, such as potassium hydroxide, to form 2-(2-tridecoxyethoxy)ethanol.
Purification: The resulting product is purified through distillation or other separation techniques to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of 2-(2-tridecoxyethoxy)ethanol follows similar synthetic routes but on a larger scale. The process involves continuous alkoxylation reactors where tridecyl alcohol and ethylene oxide are fed into the reactor, and the product is continuously removed and purified.
Chemical Reactions Analysis
Types of Reactions
2-(2-Tridecoxyethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers or esters.
Scientific Research Applications
2-(2-Tridecoxyethoxy)ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and reagents.
Medicine: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Industry: Applied in the production of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-tridecoxyethoxy)ethanol primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. This compound can interact with various molecular targets, including cell membranes and proteins, to enhance the solubility and bioavailability of other compounds.
Comparison with Similar Compounds
Similar Compounds
Diethylene glycol monododecyl ether: Similar structure but with a shorter alkyl chain.
Diethylene glycol monohexadecyl ether: Similar structure but with a longer alkyl chain.
Polyethylene glycol ethers: Similar surfactant properties but with varying chain lengths and structures.
Uniqueness
2-(2-Tridecoxyethoxy)ethanol is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications, offering better solubility and interaction with different compounds compared to other similar ethers.
Properties
CAS No. |
14663-73-1 |
|---|---|
Molecular Formula |
C17H36O3 |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
2-(2-tridecoxyethoxy)ethanol |
InChI |
InChI=1S/C17H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-19-16-17-20-15-13-18/h18H,2-17H2,1H3 |
InChI Key |
RTRMBXZHMWADJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



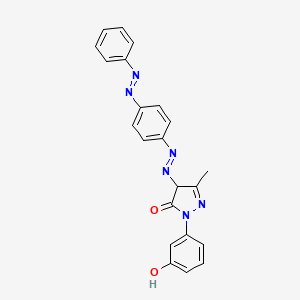
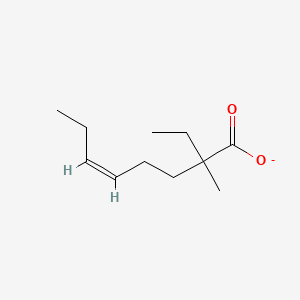
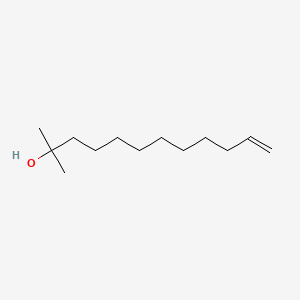
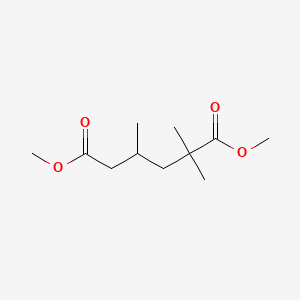
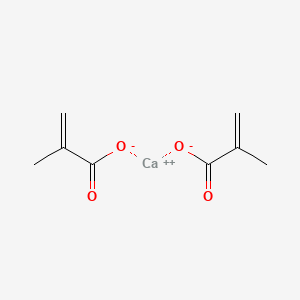
![2-(2-Methyl-7-trifluoromethyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13733018.png)

![[(3R,5S)-5-(3-acetylanilino)-4-amino-3-(dimethylcarbamoylamino)-1,2-dihydroxy-3-[(1S)-1-hydroxyethyl]-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate](/img/structure/B13733027.png)
